Methyl 2-(N-(tert-butoxycarbonyl)-4-MethylphenylsulfonaMido)acrylate

Description

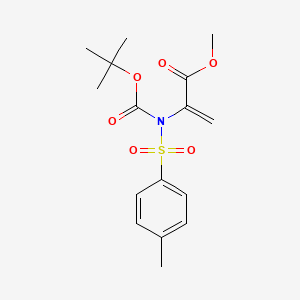

Methyl 2-(N-(tert-butoxycarbonyl)-4-Methylphenylsulfonamido)acrylate (CAS No. 219851-87-3) is a specialized acrylate derivative with a molecular formula of C₁₆H₂₁NO₆S and a molecular weight of 355.41 g/mol . It features a tert-butoxycarbonyl (Boc)-protected sulfonamido group attached to a methylphenyl moiety, which confers steric bulk and chemical stability. This compound is primarily utilized in pharmaceutical research, including the synthesis of active pharmaceutical ingredients (APIs), intermediates, and fine chemicals .

Key properties include:

- Purity: >95% (verified by COA and SDS) .

- Storage: Stable at 2–8°C for short-term use; long-term storage requires -80°C (6-month shelf life) or -20°C (1-month shelf life) .

- Solubility: Enhanced via heating to 37°C and sonication .

Its Boc-protecting group enables selective deprotection under mild acidic conditions, making it valuable in multi-step organic syntheses .

Properties

IUPAC Name |

methyl 2-[(4-methylphenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6S/c1-11-7-9-13(10-8-11)24(20,21)17(12(2)14(18)22-6)15(19)23-16(3,4)5/h7-10H,2H2,1,3-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBLEDYODQIESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C(=C)C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(N-(tert-butoxycarbonyl)-4-MethylphenylsulfonaMido)acrylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The resulting Boc-protected amine is then reacted with methyl acrylate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(tert-butoxycarbonyl)-4-MethylphenylsulfonaMido)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine site.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(N-(tert-butoxycarbonyl)-4-methylphenylsulfonamido)acrylate has been investigated for its potential as a precursor in drug development. Its sulfonamide group is known for biological activity, which can be leveraged in designing new pharmaceuticals.

- Case Study : Research published in various journals indicates that derivatives of sulfonamide compounds exhibit antimicrobial properties. This compound can be modified to enhance efficacy against specific bacterial strains.

Polymer Science

This compound is also utilized in polymer chemistry as a monomer in the synthesis of functionalized polymers. The acrylate group allows for radical polymerization, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

- Case Study : A study demonstrated the use of this compound in creating hydrogels that mimic natural tissue environments. These hydrogels showed promise for drug delivery systems and tissue engineering applications.

Data Tables

| Step | Description |

|---|---|

| Protection of Amine | Use Boc group to protect amine functionality |

| Formation of Acrylate | React protected amine with acrylic acid derivatives |

| Purification | Use chromatography techniques to isolate product |

Mechanism of Action

The mechanism of action of Methyl 2-(N-(tert-butoxycarbonyl)-4-MethylphenylsulfonaMido)acrylate involves its reactivity as a protected amine. The Boc group provides stability, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

(b) Thermal and Chemical Stability

- The Boc group in the target compound provides superior stability compared to unprotected acrylates, reducing side reactions during storage or synthesis .

- Fluorinated acrylate polymers (e.g., CAS 1648534-82-0) exhibit exceptional thermal stability but lack the functional versatility required for pharmaceutical synthesis .

(c) Industrial vs. Pharmaceutical Relevance

- Industrial Acrylates : Tetrahydrofurfuryl acrylate and fluorinated polymers are cost-effective for large-scale coatings and surfactants but lack the precision required for API synthesis .

- Pharmaceutical Acrylates : this compound is optimized for small-batch, high-purity syntheses, with stringent storage protocols to maintain integrity .

Limitations and Challenges

- The high molecular weight and complex structure of this compound may reduce solubility in non-polar solvents, necessitating specialized formulation techniques .

- Industrial acrylates (e.g., CAS 2399-48-6) are unsuitable for pharmaceutical use due to metabolite toxicity .

Biological Activity

Methyl 2-(N-(tert-butoxycarbonyl)-4-methylphenylsulfonamido)acrylate (CAS No. 219851-87-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry and drug development due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : Methyl 2-((N-(tert-butoxycarbonyl)-4-methylphenyl)sulfonamido)acrylate

- Molecular Formula : C₁₆H₂₁NO₆S

- Molecular Weight : 355.41 g/mol

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its role as a sulfonamide derivative. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound may exhibit similar properties, potentially acting as an antibacterial agent.

Biological Activity Overview

-

Antibacterial Activity :

- Studies have indicated that sulfonamide derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against different pathogens requires further investigation to establish its efficacy and potential applications in treating bacterial infections.

-

Anticancer Potential :

- Preliminary research suggests that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. Further studies are needed to explore the specific effects of this compound on various cancer cell lines.

-

Enzyme Inhibition :

- The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders or cancer treatment.

Case Study 1: Antibacterial Efficacy

A study published in Antimicrobial Agents and Chemotherapy explored various sulfonamide derivatives' antibacterial properties. While specific data on this compound was not provided, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for this compound as well .

Case Study 2: Anticancer Activity

Research conducted on structurally similar sulfonamide compounds indicated their ability to induce apoptosis in human cancer cell lines, including breast and colon cancer cells. The mechanisms involved include the activation of caspases and modulation of apoptotic pathways . Further research is required to determine if this compound exhibits similar effects.

Case Study 3: Enzyme Inhibition

A patent application detailed methods for utilizing sulfonamide derivatives as enzyme inhibitors in biochemical assays, highlighting their significance in drug discovery processes . This presents an avenue for further exploration of this compound's role in enzyme inhibition.

Research Findings Table

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 2-(N-Boc-4-Methylphenylsulfonamido)acrylate, and how is purity validated?

- Answer : The synthesis typically involves sequential steps: (1) sulfonamide formation via reaction of 4-methylbenzenesulfonyl chloride with a Boc-protected amine, (2) acrylate esterification using methyl acrylate under basic conditions. Purity is validated via reversed-phase HPLC coupled with high-resolution mass spectrometry (HRMS) for molecular confirmation. Quantitative analysis employs internal standards (e.g., deuterated analogs) to correct for matrix effects during extraction .

Q. How should researchers ensure compound stability during storage?

- Answer : Stability is sensitive to moisture, light, and temperature. Store at −18°C in silanized glassware (deactivated with 5% dimethyldichlorosilane in toluene) to prevent adsorption. Use inert atmospheres (argon/nitrogen) for long-term storage. Monitor degradation via periodic LC-MS analysis, focusing on sulfonamide bond integrity and Boc-group hydrolysis .

Q. What analytical techniques are recommended for quantifying trace impurities?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., deuterated internal standards) is optimal. Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) improves recovery rates. Method validation should include spike-recovery experiments in relevant matrices (e.g., organic solvents, biological fluids) .

Advanced Research Questions

Q. How can competing reaction pathways during nucleophilic substitutions be minimized in synthetic workflows?

- Answer : Competing hydrolysis or side reactions are mitigated by:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonamide formation.

- Temperature control : Lower temperatures (0–5°C) reduce Boc-group cleavage.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification while suppressing acrylate oligomerization.

Monitor intermediates via in-situ FTIR or NMR to track reaction progression .

Q. What strategies optimize polymerization of the acrylate moiety in copolymer synthesis?

- Answer : Free-radical polymerization with AIBN (azobisisobutyronitrile) as an initiator in anhydrous THF at 60–70°C is effective. To prevent premature termination:

- Purify monomers via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Use a molar ratio of 1:100 (initiator:monomer) and degas the solution with nitrogen.

Post-polymerization, characterize copolymers via GPC (gel permeation chromatography) and DSC (differential scanning calorimetry) to assess molecular weight and thermal transitions .

Q. How can low recovery rates during SPE extraction be resolved for sulfonamide-containing compounds?

- Answer : Low recovery often stems from nonspecific adsorption. Solutions include:

- Cartridge conditioning : Pre-wet HLB sorbents with 2 mL methanol followed by 2 mL acidified water (pH 2–3 with formic acid).

- Elution optimization : Use 2 mL 2-propanol:methanol (1:1, v/v) with 1% NH4OH to disrupt hydrogen bonding.

- Matrix modifiers : Add 0.1% NH4F to samples to chelate metal ions that bind sulfonamides .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking simulations (AutoDock Vina) assess interactions with enzymatic targets (e.g., proteases), guiding derivatization for bioactivity studies. Validate predictions with kinetic assays (e.g., stopped-flow spectroscopy) .

Methodological Notes

- Silanized Glassware Protocol : Rinse glassware with 5% dimethyldichlorosilane (DMDCS) in toluene, followed by toluene and methanol washes, to prevent analyte adsorption .

- Internal Standards : Use deuterated analogs (e.g., BP-3-d5, triclosan-d3) for LC-MS/MS quantification to correct matrix effects .

- Polymerization Monitoring : Track monomer conversion via ¹H NMR by comparing vinyl proton signals (δ 5.8–6.4 ppm) before and after reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.